![molecular formula C12H11N5O B13881300 5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13881300.png)
5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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Overview
Description
5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a pyrazine ring, with a methoxyphenyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of aromatic nucleophilic substitution reactions, where a triazole derivative reacts with different amines and triazole-2-thiol .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method due to its efficiency and eco-friendliness. The reaction conditions, such as temperature and reaction time, can be optimized to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit c-Met kinase, a target in cancer therapy.
Antibacterial Activity: It has demonstrated antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
Material Science: The compound can be used in the development of materials with specific properties, such as fluorescent probes and polymers for solar cells.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit c-Met kinase, which plays a crucial role in cell proliferation and survival . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but are fused with a pyridine ring instead of a pyrazine ring.
Triazolo[4,3-a]pyrazine Derivatives: These derivatives have shown similar antibacterial activities and are structurally related to 5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine.
Properties
Molecular Formula |
C12H11N5O |
---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-9-4-2-3-8(5-9)10-6-14-7-11-15-12(13)16-17(10)11/h2-7H,1H3,(H2,13,16) |
InChI Key |
QPHRIZQUEVQGRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=CC3=NC(=NN23)N |
Origin of Product |
United States |
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